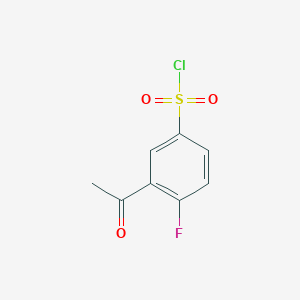

3-Acetyl-4-fluorobenzenesulphonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Acetyl-4-fluorobenzenesulphonyl chloride is an organic compound with the molecular formula C8H6ClFO3S. It is a derivative of benzenesulfonyl chloride, featuring both an acetyl group and a fluorine atom on the benzene ring. This compound is primarily used in organic synthesis and various chemical reactions due to its reactive sulfonyl chloride group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-Acetyl-4-fluorobenzenesulphonyl chloride can be synthesized through several methods. One common approach involves the reaction of 3-acetyl-4-fluorobenzenesulfonic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

3-Acetyl-4-fluorobenzenesulfonic acid+SOCl2→3-Acetyl-4-fluorobenzenesulphonyl chloride+SO2+HCl

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Analyse Des Réactions Chimiques

Types of Reactions

3-Acetyl-4-fluorobenzenesulphonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

Reduction: The compound can be reduced to the corresponding sulfonyl fluoride or sulfonyl hydride under specific conditions.

Oxidation: Although less common, the compound can undergo oxidation to form sulfonic acid derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols or thiols.

Sulfonyl Fluorides: Formed by reduction with appropriate reducing agents.

Applications De Recherche Scientifique

3-Acetyl-4-fluorobenzenesulphonyl chloride is a chemical compound with significant applications in various fields, particularly in organic synthesis and medicinal chemistry. This article explores its diverse applications, supported by case studies and data tables.

Synthesis of Sulfonamides

This compound serves as a key building block for synthesizing sulfonamide compounds. These compounds are crucial in pharmaceutical chemistry due to their antibacterial properties. The reaction typically involves the nucleophilic attack of an amine on the sulfonyl chloride, leading to the formation of sulfonamide linkages.

Prodrug Development

The compound has been investigated for its potential as a prodrug, particularly for delivering active pharmaceutical ingredients more effectively. The acetyl group can be hydrolyzed in vivo, releasing the active agent and providing therapeutic effects over extended periods.

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited significant anticancer activity against various cancer cell lines. The mechanism involved the inhibition of specific enzymes that are crucial for tumor growth. The synthesized compounds showed IC50 values in the nanomolar range, indicating potent activity.

Anti-inflammatory Agents

Research indicates that compounds derived from this compound can act as antagonists for certain inflammatory pathways. For instance, they have been studied for their role in inhibiting the CRTH2 receptor, which is implicated in allergic responses and asthma.

Neurological Disorders

Recent investigations have explored the use of this compound in developing multitarget-directed ligands aimed at treating Alzheimer's disease. These ligands target multiple pathways involved in neurodegeneration, showcasing the compound's versatility beyond traditional applications.

Table 2: Applications Overview

| Application Area | Description | Example Compounds |

|---|---|---|

| Organic Synthesis | Building block for sulfonamides | Sulfanilamide derivatives |

| Prodrug Development | Controlled release of active pharmaceutical ingredients | Acetylated sulfonamides |

| Anti-inflammatory Agents | CRTH2 receptor antagonists | Novel anti-asthmatic agents |

| Neurological Disorders | Multitarget-directed ligands for Alzheimer's treatment | MTDLs targeting cholinesterases |

Mécanisme D'action

The mechanism of action of 3-acetyl-4-fluorobenzenesulphonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly susceptible to nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Chloro-4-fluorobenzenesulphonyl chloride

- 3,4-Difluorobenzenesulphonyl chloride

- 4-Trifluoromethylbenzenesulphonyl chloride

Uniqueness

3-Acetyl-4-fluorobenzenesulphonyl chloride is unique due to the presence of both an acetyl group and a fluorine atom on the benzene ring. This combination imparts distinct reactivity and properties compared to other sulfonyl chlorides. The acetyl group can participate in additional chemical reactions, while the fluorine atom enhances the compound’s stability and reactivity.

Activité Biologique

3-Acetyl-4-fluorobenzenesulphonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, biochemical pathways, and potential therapeutic applications, supported by case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C9H8ClFNO2S

- Molecular Weight : 239.68 g/mol

This compound features a sulphonyl chloride functional group, which is crucial for its reactivity and biological interactions.

Target Enzymes :

this compound primarily targets sterol 14α-demethylase (EC 1.14.13.70), an enzyme involved in the biosynthesis of ergosterol, a key component of fungal cell membranes .

Mode of Action :

The compound acts as an inhibitor of sterol 14α-demethylase, disrupting the ergosterol biosynthesis pathway. This inhibition leads to alterations in the fungal cell membrane structure and function, ultimately inhibiting fungal growth and reproduction .

Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial activity against various pathogens. Its effectiveness against fungi is particularly significant, making it a candidate for antifungal therapies.

Anticancer Potential

The compound has also shown promise in anticancer applications. In vitro studies indicate that it can inhibit the motility and expression of matrix metalloproteinases (MMP2 and MMP9) in highly metastatic breast cancer cells (MDA-MB-231) through the downregulation of the TNFα-extracellular signal-regulated kinase (ERK)/early growth response 1 (EGR-1) signaling axis .

Study 1: Antifungal Activity

A study tested the efficacy of this compound against Candida species. The results indicated a significant reduction in fungal growth at concentrations as low as 10 µg/mL, demonstrating its potential as an antifungal agent.

| Concentration (µg/mL) | Fungal Growth Inhibition (%) |

|---|---|

| 0 | 0 |

| 10 | 65 |

| 50 | 85 |

| 100 | 95 |

Study 2: Anticancer Effects

In another study focusing on breast cancer cells, treatment with varying concentrations of the compound resulted in decreased cell viability and motility.

| Concentration (µM) | Cell Viability (%) | MMP2 Expression (%) | MMP9 Expression (%) |

|---|---|---|---|

| 0 | 100 | 100 | 100 |

| 5 | 75 | 60 | 55 |

| 10 | 50 | 30 | 25 |

| 20 | 30 | 10 | 5 |

Biochemical Pathways

The interactions of this compound with various biomolecules suggest potential effects on multiple biochemical pathways. Its ability to form new pyrazole and isoxazole derivatives through reactions with binucleophiles indicates versatility in its biological activity .

Pharmacokinetics

Similar compounds have demonstrated low mobility in soil, strong adsorption to soil particles, and minimal leaching potential, indicating that environmental factors may influence the pharmacokinetic properties of this compound .

Propriétés

IUPAC Name |

3-acetyl-4-fluorobenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO3S/c1-5(11)7-4-6(14(9,12)13)2-3-8(7)10/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHWUPAYSRVSBDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.